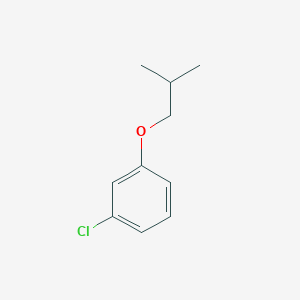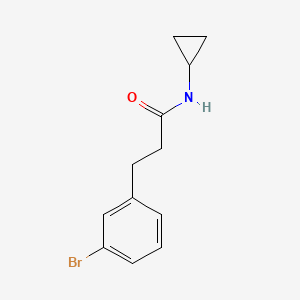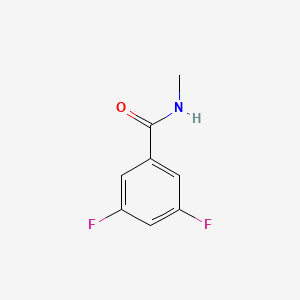
1-Chloro-3-(2-methylpropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(2-methylpropoxy)benzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where a chlorine atom and a 2-methylpropoxy group are substituted at the 1 and 3 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-methylpropoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3-nitrobenzene with 2-methylpropanol in the presence of a base, such as potassium carbonate, under reflux conditions. The nitro group is then reduced to an amine, followed by diazotization and subsequent Sandmeyer reaction to introduce the chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation steps, and automated systems can ensure precise control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-(2-methylpropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-(2-methylpropoxy)phenol.
Oxidation Reactions: The 2-methylpropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The aromatic ring can be hydrogenated under high pressure in the presence of a catalyst to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products:
Substitution: 3-(2-methylpropoxy)phenol.
Oxidation: 3-(2-methylpropoxy)benzaldehyde or 3-(2-methylpropoxy)benzoic acid.
Reduction: 1-chloro-3-(2-methylpropoxy)cyclohexane.
Applications De Recherche Scientifique
1-Chloro-3-(2-methylpropoxy)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: It is utilized in the production of specialty chemicals, including fragrances and flavoring agents.
Mécanisme D'action
The mechanism by which 1-chloro-3-(2-methylpropoxy)benzene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine atom and the 2-methylpropoxy group can influence the compound’s binding affinity and specificity, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
1-Chloro-4-(2-methylpropoxy)benzene: Similar structure but with the 2-methylpropoxy group at the 4-position.
1-Bromo-3-(2-methylpropoxy)benzene: Bromine atom instead of chlorine.
1-Chloro-3-(2-ethylpropoxy)benzene: Ethyl group instead of methyl in the propoxy group.
Uniqueness: 1-Chloro-3-(2-methylpropoxy)benzene is unique due to the specific positioning of the chlorine and 2-methylpropoxy groups, which can significantly influence its reactivity and interaction with other molecules
Propriétés
IUPAC Name |
1-chloro-3-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAFTANTEYYJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Methoxy-5-nitrobenzene)sulfonyl]morpholine](/img/structure/B7891667.png)
![1,2-Propanediol, 3-[(2-hydroxyethyl)amino]-](/img/structure/B7891668.png)








